molecular formula C21H17FN6OS B2986816 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 863453-16-1

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone

Katalognummer: B2986816
CAS-Nummer: 863453-16-1
Molekulargewicht: 420.47
InChI-Schlüssel: CDHQGNCTWPMHLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazolo[4,5-d]pyrimidine derivative characterized by a 4-fluorobenzyl substitution at the N3 position and a thioether-linked indolin-1-yl ethanone moiety at the C7 position. Its structural complexity arises from the fusion of a triazole ring with a pyrimidine core, which is further functionalized to enhance target binding and pharmacokinetic properties. The 4-fluorobenzyl group likely improves metabolic stability and lipophilicity, while the indolin-1-yl ethanone moiety may contribute to interactions with kinase or protease targets, as seen in related scaffolds .

Eigenschaften

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6OS/c22-16-7-5-14(6-8-16)11-28-20-19(25-26-28)21(24-13-23-20)30-12-18(29)27-10-9-15-3-1-2-4-17(15)27/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHQGNCTWPMHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic derivative that belongs to the class of triazolopyrimidine compounds. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure

The molecular formula of the compound is C20H16FN6OSC_{20}H_{16}FN_6OS, with a molecular weight of approximately 458.9 g/mol. The structure includes a triazole ring fused with a pyrimidine moiety and an indole derivative, which is essential for its biological activity.

Biological Activity Overview

The biological activities of compounds related to triazolopyrimidines often include:

  • Antimicrobial Activity : Many derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity : Certain compounds have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives can modulate inflammatory pathways.

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives demonstrate notable antimicrobial properties. For instance, studies have reported that similar compounds exhibit moderate to high activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans .

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several triazolo[4,5-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with fluorinated aromatic groups significantly enhanced antibacterial activity. Specifically, derivatives containing the 4-fluorobenzyl group showed improved inhibition zones in disc diffusion assays compared to non-fluorinated counterparts .

CompoundActivity Against E. coliActivity Against S. aureus
2a18 mm20 mm
2b15 mm17 mm
2c22 mm25 mm

Anticancer Activity

The anticancer potential of triazolopyrimidine derivatives has been explored in various studies. Compounds have been tested against different cancer cell lines, revealing that certain derivatives can induce apoptosis and inhibit cell growth effectively.

Case Study: Cytotoxicity Assay

In vitro studies using MTT assays demonstrated that the compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, suggesting a promising avenue for further development .

Cell LineIC50 (µM)Standard Drug IC50 (µM)
MCF-712.515
A54910.014

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within the target cells. For instance, some derivatives have been shown to inhibit enzymes involved in DNA replication or repair processes, such as PARP (Poly(ADP-ribose) polymerase), leading to increased cancer cell death .

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison

1-[4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]-2-(4-chlorophenyl)ethanone Differences: Replaces the 4-fluorobenzyl group with a benzyl group and substitutes the indolin-1-yl moiety with a piperazinyl-4-chlorophenyl ethanone. The piperazine linker may enhance solubility but reduce cell permeability compared to the indole system .

1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone Differences: Features a 2-methoxyphenoxy group instead of the thioether-linked indole. Impact: The methoxy group increases hydrophilicity, while the oxygen atom in the phenoxy group may alter hydrogen-bonding interactions compared to the sulfur atom in the target compound .

5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Differences: Incorporates a thiazolo[4,5-d]pyrimidine core with a coumarin-thione system. Impact: The thione group and coumarin moiety may confer redox activity or fluorescence properties absent in the target compound .

Physicochemical and Pharmacokinetic Data

Property Target Compound 4-Chlorophenyl Analogue 2-Methoxyphenoxy Analogue
Molecular Weight (g/mol) ~480 (estimated) 502.98 459.5
LogP ~3.2 (predicted) 3.8 2.9
Hydrogen Bond Acceptors 7 8 9
Key Substituent 4-Fluorobenzyl, thioether Benzyl, piperazine Methoxyphenoxy
Synthetic Route Microwave-assisted (hypothesized) Conventional heating Microwave-assisted

Research Findings and Limitations

  • Synthetic Efficiency : Microwave-assisted methods (as in ) reduce reaction times for triazolo[4,5-d]pyrimidines but require optimization for sulfur-containing derivatives like the target compound .
  • Activity Data Gaps : While structural comparisons are well-documented, specific enzymatic or cellular activity data for the target compound remain unreported in publicly available literature.
  • Metabolic Stability: Fluorinated benzyl groups generally reduce oxidative metabolism, suggesting improved half-life over non-fluorinated analogues .

Q & A

Basic: What are the key synthetic steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis typically involves:

  • Triazole ring formation: Cyclization of precursors using sulfur/nitrogen sources and catalysts (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
  • Acylation and functionalization: Introducing the 4-fluorobenzyl and indolin-1-yl groups via nucleophilic substitution or coupling reactions .
  • Purification: Column chromatography or recrystallization for isolating intermediates and the final product .
    Optimization: Adjust reaction temperatures (e.g., 60–80°C for cyclization) and stoichiometric ratios (e.g., 1.2 equivalents of 4-fluorobenzyl chloride) to improve yields .

Advanced: How can structure-activity relationship (SAR) studies enhance the compound's biological efficacy?

Answer:

  • Substituent modification: Systematically vary the 4-fluorobenzyl or thioether moieties to assess impact on target binding (e.g., replacing fluorine with chloro groups to evaluate halogen interactions) .
  • Computational docking: Use software like AutoDock Vina to predict interactions with kinases or receptors (e.g., triazolopyrimidine derivatives binding to DDR/p38 kinases) .
  • Biological assays: Validate SAR predictions via enzyme inhibition assays (IC50 measurements) and cellular viability tests .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 7.1–8.3 ppm for fluorobenzyl), carbonyl signals (δ ~170–180 ppm), and indole NH peaks (δ ~10 ppm) .
  • IR spectroscopy: Detect C=O stretches (~1650–1750 cm⁻¹) and NH vibrations (~3200–3300 cm⁻¹) .
  • HRMS: Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching theoretical mass) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Standardized protocols: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation) to minimize variability .
  • Dose-response analysis: Compare EC50/IC50 values across studies to identify outlier datasets .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA) to evaluate data heterogeneity and adjust for confounding factors like solvent effects .

Basic: What storage conditions ensure compound stability during research?

Answer:

  • Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Solvent: Dissolve in anhydrous DMSO (≤10 mM stock) to avoid hydrolysis.
  • Stability testing: Monitor via HPLC every 3–6 months for purity loss (>95% threshold) .

Advanced: What in silico strategies predict the compound's target interactions?

Answer:

  • Molecular docking: Simulate binding to receptors (e.g., cannabinoid CB2R) using crystal structures from the PDB .
  • MD simulations: Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .
  • Pharmacophore modeling: Map electrostatic/hydrophobic features to prioritize synthetic analogs .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Column chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients (30–70%) .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>98%) .

Advanced: How to evaluate pharmacokinetic properties in preclinical models?

Answer:

  • In vivo studies: Administer orally (10–50 mg/kg) to rodents; collect plasma for LC-MS analysis of bioavailability (AUC0–24h) .
  • Metabolite profiling: Identify phase I/II metabolites via liver microsome assays .
  • BBB permeability: Use MDCK-MDR1 cell monolayers to measure apparent permeability (Papp) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.